molecular formula C10H20O6 B1591003 Butyl-a-D-glucopyranoside CAS No. 25320-93-8

Butyl-a-D-glucopyranoside

Cat. No. B1591003
CAS RN: 25320-93-8
M. Wt: 236.26 g/mol
InChI Key: BZANQLIRVMZFOS-UHFFFAOYSA-N
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Description

Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .


Synthesis Analysis

The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .


Molecular Structure Analysis

The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .


Chemical Reactions Analysis

The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .


Physical And Chemical Properties Analysis

Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .

Scientific Research Applications

1. Surfactant Production

  • Results or Outcomes: The synthesized Butyl-α-D-glucopyranoside exhibited typical surfactant behavior with a critical micellar concentration of 4.0–4.5 mM. Its properties compared well with those of the related octyl-α-D-glucoside .

2. Antimicrobial Applications

  • Methods of Application: The glucosidation of D-glucose with n-butanol yields n-butyl α-D-glucopyranoside, which can be converted to corresponding acetates. These glucopyranosides can then be treated with benzaldehyde to provide 4,6-O-benzylidene derivatives. Finally, these compounds can be reacted with acetic anhydride in dry pyridine to give diacetates .
  • Results or Outcomes: The synthesized n-butyl glucopyranoside derivatives showed moderate antimicrobial functionalities when tested against ten human pathogenic bacteria and seven fungi .

3. Drug Delivery Systems

  • Results or Outcomes: The use of Butyl-α-D-glucopyranoside in drug delivery systems has been shown to enhance the therapeutic potential of drugs, making it invaluable in the treatment of numerous ailments, including cancer, diabetes, and neurodegenerative disorders .

5. Enzymatic α-Glucosylation

  • Application Summary: Butyl-α-D-glucopyranoside can be produced through enzymatic α-glucosylation of a tertiary alcohol (tert-butyl alcohol). This process is catalyzed by cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 .
  • Methods of Application: The glucosylation process involves using partially hydrolyzed starch as a glucose donor. The yield of transglucosylation was approximately 44% (13 g/L of tert-butyl-α-D-glucoside and 4 g/L of tert-butyl-α-D-maltoside) .
  • Results or Outcomes: The synthesized tert-butyl-α-D-glucoside exhibited the typical surfactant behavior (critical micellar concentration, 4.0–4.5 mM) and its properties compared well with those of the related octyl-α-D-glucoside .

6. Thermostability Enhancement

  • Application Summary: Butyl-α-D-glucopyranoside is used in the enhancement of thermostability and catalytic activity of a metagenome-derived β-glucosidase of Bgl1D .
  • Methods of Application: Protein engineering using directed evolution of a metagenome-derived β-glucosidase of Bgl1D was performed to identify enzymes with improved activity and thermostability .
  • Results or Outcomes: An interesting mutant Bgl1D187 protein containing five amino acid substitutions showed catalytic efficiency (kcat/Km of 561.72 mM−1 s−1) toward ρ-nitrophenyl-β-D-glucopyranoside (ρNPG) that increased by 23-fold, half-life of inactivation by 10-fold, and further retained transglycosidation activity at 50 °C as compared with the wild-type Bgl1D protein .

Safety And Hazards

The safety data sheet for Butyl-a-D-glucopyranoside suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZANQLIRVMZFOS-SPFKKGSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl-a-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
J Fabre, D Betbeder, F Paul, P Monsan, J Perie - Carbohydrate research, 1993 - Elsevier
Regioselective acylation is necessary for the synthesis of carbohydrate derivatives where selective protection and deprotection of hydroxyl groups is criticallm2. Hydrolytic enzymes …
Number of citations: 12 www.sciencedirect.com
MM Matin, MMH Bhuiyan, AKMS Azad - researchgate.net
Glycosidation of D-glucose with n-butanol yielded n-butyl aD-glucopyranoside (3a) and n-butyl bD-glucopyranoside (3b) which were converted to their corresponding acetates (4a and …
Number of citations: 2 www.researchgate.net
RE Wing, JN BeMiller - Carbohydrate Research, 1969 - Elsevier
An improved preparation of alkyl α-D-glucopyranosides involves (a) reaction of β-D-glucopyranose pentaacetate or a similar ester with an alcohol in the presence of an acid catalyst …
Number of citations: 31 www.sciencedirect.com
J Fabre, D Betbeder, F Paul, P Monsan, J Periex - Tetrahedron, 1993 - Elsevier
… It is interesting to note that the use of an acuvated diester such as di-(2, 2, 2-mchloroethyl) adtpate allowed the rapid transesteritication of butyl aD-glucopyranoside in a regiospecific …
Number of citations: 18 www.sciencedirect.com
IZ El Euch, KA Shaaban, N Riaz, M Bahi… - Indian Journal of …, 2018 - op.niscpr.res.in
… one new microbial product: butyl-aD-glucopyranoside together with eleven known compounds … The complete NMR assignments of butyl-aD-glucopyranoside was done-using different …
Number of citations: 4 op.niscpr.res.in
AN de Belder, EJ Bourne, H Weigel - Carbohydrate Research, 1966 - Elsevier
value for the terr-butyl aD-glucopyranoside and that calculated for its CI confor- … value for the terr-butyl aD-glucopyranoside and that calculated for its CI confor- …
Number of citations: 7 www.sciencedirect.com
C Boyat, V Rolland-Fulcrand, ML Roumestant… - 2000 - Taylor & Francis
… With butyl aDglucopyranoside and short spacers, 6-0-(bromoacetate)-butyl-aD-glucopyranoside 6 … Experiments were performed with an excess of butyl aD-glucopyranoside but without …
Number of citations: 10 www.tandfonline.com
RU Lemieux, WP Shyluk - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
Unequivocal evidence that the anomerization of acetylated alkyl glycopyranosides can proceed by way of an intramolecular mechanism was obtained through the observation that a …
Number of citations: 31 cdnsciencepub.com
J Fabre, D Betbeder, F Paul… - Synthetic communications, 1993 - Taylor & Francis
… ABSTRACT: Methyl and butyl-aD-glucopyranoside were oxidised by use of Adams' catalyst in lower pH values (6-7) than previously reported, yielding 97% of the corresponding sodium …
Number of citations: 10 www.tandfonline.com
MJL Castro, J Kovensky, AF Cirelli - Tetrahedron, 1999 - Elsevier
… surfactant concentration in the aqueous phase required to decrease the surface tension of the solvent by 20 raN/m) 1-2 orders of magnitude smaller than butyl aD-glucopyranoside. The …
Number of citations: 64 www.sciencedirect.com

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